molecular formula C13H13NO3 B6367610 2-(3,5-Dimethoxyphenyl)-3-hydroxypyridine, 95% CAS No. 1261938-87-7

2-(3,5-Dimethoxyphenyl)-3-hydroxypyridine, 95%

Cat. No. B6367610
CAS RN: 1261938-87-7
M. Wt: 231.25 g/mol
InChI Key: TVVJNBNVOIIUSI-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)-3-hydroxypyridine, 95% (2-(3,5-DMPH)-3-HOP) is a chemical compound with a wide range of applications in scientific research and laboratory experiments. It is a type of pyridine, an aromatic heterocyclic organic compound, and is used as a building block for synthesizing a variety of other chemical compounds. It is also used as a pharmaceutical intermediate and in the manufacture of dyes, pigments, and other chemicals. This article will discuss the synthesis method of 2-(3,5-DMPH)-3-HOP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

2-(3,5-DMPH)-3-HOP has a wide range of applications in scientific research and laboratory experiments. It is used as a building block for synthesizing a variety of other chemical compounds, such as pharmaceutical intermediates and dyes. It can also be used as a reagent in organic synthesis and as a catalyst in various reactions. Additionally, it has been used in the synthesis of biologically active compounds, such as antimicrobial agents and inhibitors of protein kinases.

Mechanism of Action

The mechanism of action of 2-(3,5-DMPH)-3-HOP is not fully understood. However, it is believed to be involved in the formation of hydrogen bonds with other molecules, which can influence the reactivity of the compound. Additionally, it is thought to interact with enzymes and other proteins, which can affect the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,5-DMPH)-3-HOP are not well understood. However, it is believed to be involved in the formation of hydrogen bonds with other molecules, which can influence the reactivity of the compound. Additionally, it is thought to interact with enzymes and other proteins, which can affect the biochemical and physiological effects of the compound.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3,5-DMPH)-3-HOP in laboratory experiments include its availability, low cost, and ease of use. Additionally, it is relatively stable and has a low toxicity profile. However, it can be difficult to purify and the reaction conditions are often difficult to control. Additionally, it is susceptible to oxidation and can be difficult to store for long periods of time.

Future Directions

The potential future directions for 2-(3,5-DMPH)-3-HOP include further research into its mechanism of action and biochemical and physiological effects. Additionally, further research into its synthesis and purification methods could lead to improved yields and greater control over reaction conditions. Additionally, further research into its use as a building block for synthesizing other chemical compounds could lead to more efficient and economical production methods. Finally, further research into its use as a pharmaceutical intermediate and in the manufacture of dyes, pigments, and other chemicals could lead to improved products and new applications.

Synthesis Methods

2-(3,5-DMPH)-3-HOP is synthesized through a multi-step process. The first step involves the condensation of 3-hydroxy-2-methoxybenzaldehyde and pyridine-3-carboxylic acid to form a Schiff base, followed by the addition of sodium hydroxide to form a sodium salt. The next step involves the addition of formaldehyde and sodium hydroxide to form a methylene bridge, which is then followed by the addition of sodium bromide and sodium hydroxide to form a bromomethyl ether. Finally, the compound is purified through recrystallization.

properties

IUPAC Name

2-(3,5-dimethoxyphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-16-10-6-9(7-11(8-10)17-2)13-12(15)4-3-5-14-13/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVJNBNVOIIUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=C(C=CC=N2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682958
Record name 2-(3,5-Dimethoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethoxyphenyl)pyridin-3-ol

CAS RN

1261938-87-7
Record name 3-Pyridinol, 2-(3,5-dimethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261938-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-Dimethoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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